molecular formula C23H26N2O5S B3989718 (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

Cat. No.: B3989718
M. Wt: 442.5 g/mol
InChI Key: WIFCAOAZIFTNOL-UHFFFAOYSA-N
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Description

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a morpholine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with morpholine and pyrrolidine-2,3-dione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and the use of catalysts may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-2-30-17-7-5-16(6-8-17)20-19(21(26)18-4-3-15-31-18)22(27)23(28)25(20)10-9-24-11-13-29-14-12-24/h3-8,15,20,27H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCAOAZIFTNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 4
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 5
Reactant of Route 5
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

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